molecular formula C15H15N3O B12796773 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol CAS No. 85010-45-3

3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol

Cat. No.: B12796773
CAS No.: 85010-45-3
M. Wt: 253.30 g/mol
InChI Key: RJNUGUHYHJYXJO-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes. One efficient method reported involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst . This green and simple method allows for high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its cytotoxic effects on cancer cells may involve the induction of apoptosis through p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

85010-45-3

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)-1,2,3-benzotriazin-4-ol

InChI

InChI=1S/C15H15N3O/c1-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16-17-18(15)2/h3-10,19H,1-2H3

InChI Key

RJNUGUHYHJYXJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3N=NN2C)O

Origin of Product

United States

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